![molecular formula C17H27IO3 B15300965 Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)
Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique arrangement of atoms, which includes an oxabicyclo[2.1.1]hexane core, a cyclooctyl group, and an iodomethyl substituent. Such structures are often of interest in medicinal chemistry and synthetic organic chemistry due to their potential biological activities and utility as building blocks for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common approach is the [2+2] cycloaddition reaction, which can be facilitated by photochemical methods. For instance, the reaction between cyclopropenes and aminocyclopropanes under blue LED irradiation using an iridium photoredox catalyst can yield the desired bicyclic structure . This method is highly diastereoselective and can be adapted to include various substituents, such as the iodomethyl group.
Industrial Production Methods
Industrial production of such complex bicyclic compounds often relies on scalable photochemical reactions. The use of mercury lamps for [2+2] cycloaddition has been reported, although it requires specialized equipment and glassware . Advances in photoredox catalysis have made it possible to achieve these reactions under milder conditions, which is more suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups attached to the bicyclic core.
Cycloaddition Reactions: The bicyclic structure can participate in further cycloaddition reactions to form more complex polycyclic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with m-CPBA can introduce epoxide groups.
Applications De Recherche Scientifique
Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs, particularly those targeting central nervous system disorders and cancer.
Synthetic Organic Chemistry: It serves as a building block for synthesizing more complex molecules, including natural product analogs and bioactive compounds.
Material Science: The compound’s rigid bicyclic structure can be used to create novel materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism by which ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and can affect cellular processes like signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other bicyclic compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: Known for their use as phenyl isosteres in drug design.
Bicyclo[2.2.1]heptane Derivatives: Commonly found in natural products and synthetic bioactive compounds.
Spiro Compounds: Featuring a spiro-connected bicyclic system, these compounds are also used in medicinal chemistry for their unique three-dimensional structures.
The uniqueness of this compound lies in its combination of a cyclooctyl group and an iodomethyl substituent on a rigid bicyclic core, which provides distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C17H27IO3 |
|---|---|
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C17H27IO3/c1-2-20-15(19)17-10-16(11-17,12-18)21-14(17)13-8-6-4-3-5-7-9-13/h13-14H,2-12H2,1H3 |
Clé InChI |
PKPWWUJRTHCILV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CC(C1)(OC2C3CCCCCCC3)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




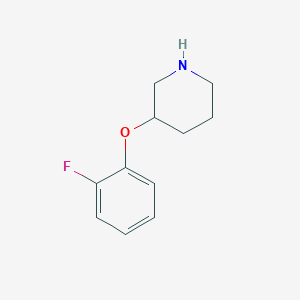
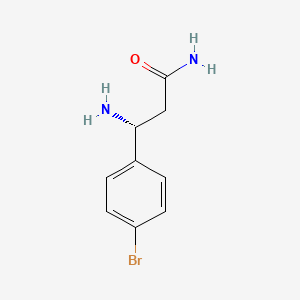
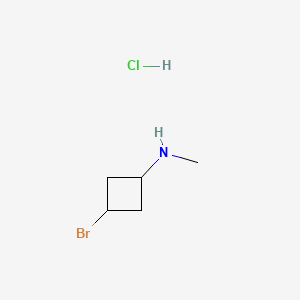

![rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B15300929.png)

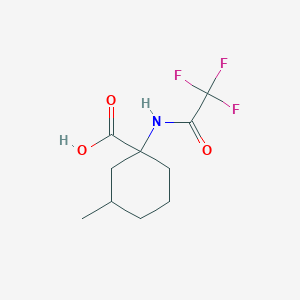

![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol](/img/structure/B15300959.png)
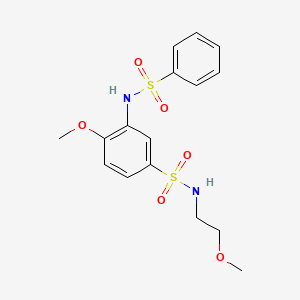
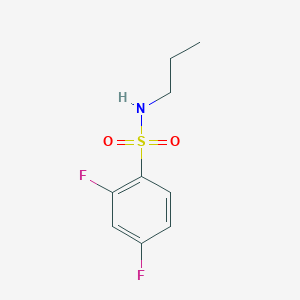
![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)
